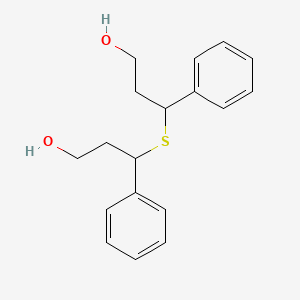![molecular formula C8H9BO3 B13139070 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the benzo[c][1,2]oxaborole family, which is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties that make it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aryltrifluoroboronate salts with suitable nucleophiles followed by hydrolysis can yield the desired oxaborole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can modify the oxaborole ring or the hydroxymethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 7-formylbenzo[c][1,2]oxaborol-1(3h)-ol or 7-carboxybenzo[c][1,2]oxaborol-1(3h)-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is used as a building block for the synthesis of more complex boron-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
Boron-containing compounds are known for their ability to interact with biological molecules in unique ways, making them candidates for drug discovery and development .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its boron content can impart desirable characteristics such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a fused benzene and oxadiazole ring, but with different heteroatoms.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds have a thiadiazole ring fused with a benzene ring.
Uniqueness
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of the boron atom in its structure. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with biological molecules, which is not commonly observed in other similar compounds .
Eigenschaften
Molekularformel |
C8H9BO3 |
|---|---|
Molekulargewicht |
163.97 g/mol |
IUPAC-Name |
(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10-11H,4-5H2 |
InChI-Schlüssel |
MPDQGMVOZYTKKO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC=C2CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


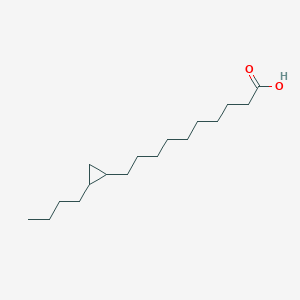
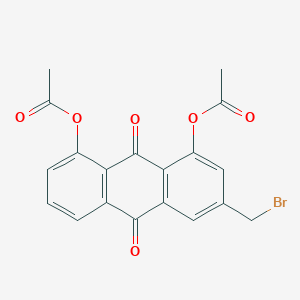
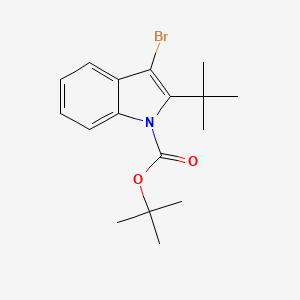
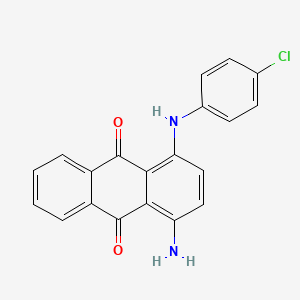
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
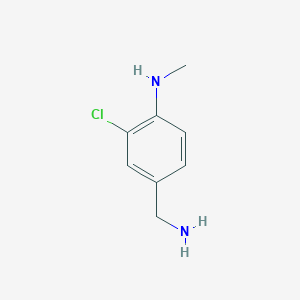

![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
